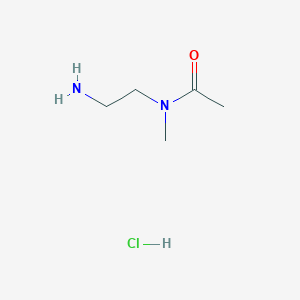N-(2-Aminoethyl)-N-methylacetamide hydrochloride
CAS No.:
Cat. No.: VC13749453
Molecular Formula: C5H13ClN2O
Molecular Weight: 152.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H13ClN2O |
|---|---|
| Molecular Weight | 152.62 g/mol |
| IUPAC Name | N-(2-aminoethyl)-N-methylacetamide;hydrochloride |
| Standard InChI | InChI=1S/C5H12N2O.ClH/c1-5(8)7(2)4-3-6;/h3-4,6H2,1-2H3;1H |
| Standard InChI Key | RLJRXDUOIACUHU-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C)CCN.Cl |
| Canonical SMILES | CC(=O)N(C)CCN.Cl |
Introduction
Chemical Identity and Structural Characterization
N-(2-Aminoethyl)-N-methylacetamide hydrochloride (CAS 49755-94-4) is systematically named as N-methyl-2-aminoacetamide hydrochloride. Its molecular formula is C₃H₉ClN₂O, with a molar mass of 140.57 g/mol . The compound’s structure consists of an acetamide core (N-methyl) linked to a 2-aminoethyl group, protonated as a hydrochloride salt (Fig. 1).
Structural Confirmation via Spectroscopic Methods
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. Key signals include:
-
¹H NMR (300 MHz, CDCl₃): δ 2.95 (s, 3H, N–CH₃), δ 3.60 (m, 2H, CH₂–NH₂), δ 5.15 (s, 2H, NH₂) .
-
Infrared (IR): Peaks at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N–H stretch) further validate the functional groups .
Synthetic Routes and Optimization
The synthesis of N-(2-Aminoethyl)-N-methylacetamide hydrochloride involves a three-step process: amino protection, aminolysis, and deprotection-salification. A patented method (CN102351733A) achieves high yields (78–84%) and purity (>99%) using glycine methyl ester hydrochloride as the starting material .
Amino Protection
Glycine methyl ester hydrochloride reacts with tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or methyl tert-butyl ether (MTBE) under alkaline conditions (e.g., Na₂CO₃ or N-methylmorpholine). This yields Boc-glycine methyl ester with 95–96% purity .
Reaction Conditions:
-
Molar ratio (glycine methyl ester : Boc₂O : base) = 1.0 : 1.0–2.0 : 1.0–4.0
-
Temperature: 0–30°C
-
Solvent ratio: 1 g glycine methyl ester per 5–15 mL solvent .
Aminolysis
Boc-glycine methyl ester undergoes aminolysis with dimethylamine under pressure (0.1–1.0 MPa) in ether solvents (e.g., MTBE). This step forms N,N-dimethyl-Boc-glycinamide with >91% yield .
Key Parameters:
-
Molar ratio (Boc-glycine methyl ester : dimethylamine) = 1.0 : 10.0–25.0
-
Temperature: 30–60°C
Deprotection and Salification
Acidic cleavage of the Boc group (e.g., HCl in dioxane or ethyl acetate) produces the final hydrochloride salt. Cooling and crystallization yield the product with >99% purity .
Example Yield:
Comparative Synthesis Data
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Starting Material (kg) | 10 | 1 | 25 |
| Solvent Used | DCM | MTBE | THF |
| Yield (%) | 92.4 | 95.5 | 90.5 |
| Purity (%) | 99.6 | 98.9 | 99.0 |
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed (Acute Tox. 4) |
| H315 | Causes skin irritation (Skin Irrit. 2) |
| H319 | Causes serious eye irritation (Eye Irrit. 2A) |
| H335 | May cause respiratory irritation (STOT SE 3) |
Precautionary Measures:
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
N-(2-Aminoethyl)-N-methylacetamide hydrochloride serves as a key intermediate in synthesizing bioactive molecules. Its aminoethyl group facilitates conjugation with carboxylic acids or ketones, enabling the production of peptidomimetics and enzyme inhibitors .
Industrial and Environmental Considerations
Scalability and Cost Efficiency
The patented synthesis route minimizes waste generation, with no reported "three wastes" (gas, liquid, solid) . Solvent recovery systems (e.g., DCM distillation) enhance sustainability.
Regulatory Compliance
Compliance with REACH and FDA guidelines is achievable due to high purity (>99%) and well-documented safety profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume